molecular formula C25H41NO4 B1641476 2-(Hexadecoxycarbonylamino)-5-methylbenzoic acid

2-(Hexadecoxycarbonylamino)-5-methylbenzoic acid

Cat. No. B1641476
M. Wt: 419.6 g/mol
InChI Key: BUSUZMBEFVOKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hexadecoxycarbonylamino)-5-methylbenzoic acid is a useful research compound. Its molecular formula is C25H41NO4 and its molecular weight is 419.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hexadecoxycarbonylamino)-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hexadecoxycarbonylamino)-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Hexadecoxycarbonylamino)-5-methylbenzoic acid

Molecular Formula

C25H41NO4

Molecular Weight

419.6 g/mol

IUPAC Name

2-(hexadecoxycarbonylamino)-5-methylbenzoic acid

InChI

InChI=1S/C25H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-25(29)26-23-18-17-21(2)20-22(23)24(27)28/h17-18,20H,3-16,19H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

BUSUZMBEFVOKEQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

217.5 g (478.5 mmol) of hexadecyl (2-bromo-4-methylphenyl)carbamate, 0.5 g (0.7 mmol) of bis(triphenylphosphine)palladium dichloride and 2.5 g (9.3 mmol) of triphenylphosphine were introduced into an autoclave. The autoclave was closed, flushed with nitrogen and an oxygen-free solution of 78.1 g (565.3 mmol) of potassium carbonate in 400 ml of water is added. The autoclave is evacuated and then 2 bar of carbon monoxide are injected and heated to 115° C. The pressure is subsequently adjusted to 8 bar. After CO uptake ceases, the mixture is cooled to RT and 200 ml of toluene are added. The pH is adjusted to 2 with 2M aqueous HCl solution, and the organic phase is separated off. The aqueous phase is extracted anew with 100 ml of toluene, the organic phase is separated off, and the two toluene extracts are combined. Removal of the solvent in vacuo results in 154.9 g (369.2 mmol, 77%) of 2-hexadecyloxycarbonylamino-5-methylbenzoic acid in the form of a pale yellow-coloured solid.
Name
hexadecyl (2-bromo-4-methylphenyl)carbamate
Quantity
217.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
78.1 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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